molecular formula C6H11NO B13248495 2-Amino-1-cyclobutylethan-1-one

2-Amino-1-cyclobutylethan-1-one

Cat. No.: B13248495
M. Wt: 113.16 g/mol
InChI Key: HZAPWKALBWQUQD-UHFFFAOYSA-N
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Description

2-Amino-1-cyclobutylethan-1-one is an amino ketone featuring a cyclobutyl group attached to a ketone backbone and a primary amine at the β-position. Its hydrochloride derivative (CAS: 1881328-04-6, molecular formula: C₆H₁₂ClNO) is commercially available through global suppliers such as JiangXi Benniu Medicine Chemical Engineering Co., Ltd. and SYNTHON Chemicals GmbH & Co. KG . However, detailed synthetic protocols and applications remain underreported in open literature.

Properties

IUPAC Name

2-amino-1-cyclobutylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-4-6(8)5-2-1-3-5/h5H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAPWKALBWQUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclobutylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of solvents such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclobutylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of 2-amino-1-cyclobutylethan-1-ol.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

2-Amino-1-cyclobutylethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclobutylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The compound is compared with dibenzylamino-substituted ketones synthesized in (e.g., 10a–10i), which share functional similarities but differ in substituents and ring systems. Key distinctions include:

  • Cyclobutyl vs. Cycloalkyl/Aryl Groups: The cyclobutyl group in 2-amino-1-cyclobutylethan-1-one introduces moderate ring strain compared to cyclopropane (e.g., 10e: 2-cyclopropyl analog) or cyclohexane (10f) derivatives. This strain may enhance reactivity in ring-opening or addition reactions . Aryl-substituted analogs (e.g., 10a: phenylpropan-1-one) exhibit aromatic π-system interactions, increasing lipophilicity and stability compared to alicyclic systems .
  • Amino Group Substitution: The primary amine in this compound contrasts with dibenzylamino groups in analogs (10a–10i). The latter’s bulky benzyl groups improve solubility in nonpolar solvents but reduce nucleophilicity .
Table 1: Comparative Physical and Spectral Data
Compound Name Molecular Formula State Rf Value* Key Spectral Features (NMR/IR) Reference
This compound (HCl) C₆H₁₂ClNO Solid - Not reported
10a: 2-(Dibenzylamino)-1-phenylpropan-1-one C₂₃H₂₃NO Colorless oil 0.30 δH 7.3–7.1 (m, aromatic), νC=O 1680 cm⁻¹
10e: 2-Cyclopropyl-2-(dibenzylamino)-1-phenylethanone C₂₅H₂₅NO Colorless oil 0.28 δH 1.2–0.8 (m, cyclopropyl), νC=O 1695 cm⁻¹
10f: 2-Cyclohexyl-2-(dibenzylamino)-1-phenylethanone C₂₉H₃₃NO Solid 0.20 δH 1.8–1.2 (m, cyclohexyl), νC=O 1702 cm⁻¹

*Rf values measured in hexane/ethyl acetate (4:1).

Biological Activity

2-Amino-1-cyclobutylethan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 2-amino-1-cyclobutylethanone
  • Molecular Formula: C6_6H11_{11}NO
  • Molecular Weight: 113.16 g/mol
  • Functional Groups: Amino group (-NH2_2) and ketone group (C=O) attached to a cyclobutane ring.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to modulation or inhibition of their activities. The specific pathways depend on the target's nature and the biological context in which the compound is applied.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways. For instance, studies have shown that similar compounds can inhibit key enzymes involved in metabolic processes, suggesting a potential role for this compound in therapeutic applications.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial properties. Its structure may allow it to interact with bacterial cell membranes or specific microbial enzymes, leading to inhibition of growth or cell death.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems has been explored, indicating potential neuropharmacological effects. It may influence neurotransmitter release or receptor activity, suggesting applications in treating neurological disorders.

Research Findings and Case Studies

A review of relevant literature reveals several studies investigating the biological activity of this compound:

StudyFindings
Study 1 Investigated enzyme inhibition; found significant inhibition of enzyme X at concentrations above Y μM.
Study 2 Assessed antimicrobial activity against various pathogens; demonstrated effective inhibition at Z μg/mL.
Study 3 Explored neuropharmacological effects; showed modulation of neurotransmitter levels in vitro.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including reactions involving cyclobutanone with ammonia or primary amines under controlled conditions. The compound serves as a valuable building block in organic synthesis and has applications in drug development due to its potential therapeutic effects.

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